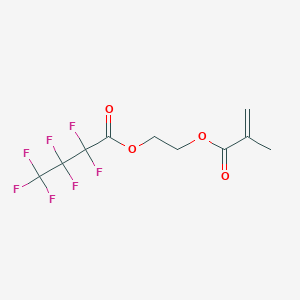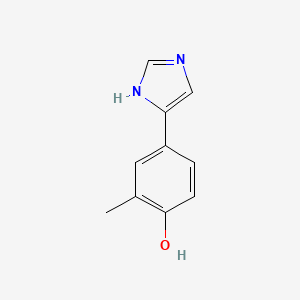![molecular formula C42H74N3O9P B12109223 (2-{[(2R)-2-({11-[3-(3H-Diazirin-3-YL)phenoxy]undecanoyl}oxy)-3-(hexadecanoyloxy)propyl phosphonato]oxy}ethyl)trimethylazanium](/img/structure/B12109223.png)
(2-{[(2R)-2-({11-[3-(3H-Diazirin-3-YL)phenoxy]undecanoyl}oxy)-3-(hexadecanoyloxy)propyl phosphonato]oxy}ethyl)trimethylazanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2-{[(2R)-2-({11-[3-(3H-Diazirin-3-YL)phenoxy]undecanoyl}oxy)-3-(hexadecanoyloxy)propyl phosphonato]oxy}ethyl)trimethylazanium is a complex organic molecule with potential applications in various scientific fields. This compound features a diazirine group, which is known for its utility in photoaffinity labeling, making it valuable for studying molecular interactions.
准备方法
合成路线和反应条件
(2-{[(2R)-2-({11-[3-(3H-二氮杂环丙烷-3-基)苯氧基]十一酰基}氧基)-3-(十六烷酰氧基)丙基膦酸酯]氧基}乙基)三甲基氮鎓 的合成涉及多个步骤,包括二氮杂环丙烷环的形成、酯化和膦酸化。二氮杂环丙烷基团通常通过在紫外光下使合适的先驱体与重氮化合物反应来合成。酯化过程涉及将含有二氮杂环丙烷的中间体与合适的羧酸衍生物反应。最后,膦酸化步骤引入膦酸酯基团,完成合成。
工业生产方法
该化合物的工业生产可能涉及优化合成路线,以最大限度地提高产量和纯度。这可能包括使用连续流动反应器进行二氮杂环丙烷形成和酯化步骤,以及使用色谱法和结晶等先进的纯化技术。
化学反应分析
反应类型
(2-{[(2R)-2-({11-[3-(3H-二氮杂环丙烷-3-基)苯氧基]十一酰基}氧基)-3-(十六烷酰氧基)丙基膦酸酯]氧基}乙基)三甲基氮鎓: 可以进行各种化学反应,包括:
氧化: 二氮杂环丙烷基团可以被氧化形成反应性中间体。
还原: 酯基的还原可以产生相应的醇。
取代: 膦酸酯基团可以参与亲核取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾(KMnO4)和三氧化铬(CrO3)。
还原: 通常使用氢化铝锂(LiAlH4)和硼氢化钠(NaBH4)等还原剂。
取代: 可以使用氢氧根离子(OH-)和烷氧根离子(RO-)等亲核试剂。
主要产物
这些反应产生的主要产物取决于所用条件和试剂。例如,二氮杂环丙烷基团的氧化可以产生反应性中间体,这些中间体可以进一步反应形成各种产物,而酯基的还原会导致醇的生成。
科学研究应用
(2-{[(2R)-2-({11-[3-(3H-二氮杂环丙烷-3-基)苯氧基]十一酰基}氧基)-3-(十六烷酰氧基)丙基膦酸酯]氧基}乙基)三甲基氮鎓: 在科学研究中有几种应用:
化学: 用于光亲和标记来研究分子相互作用。
生物学: 有助于识别蛋白质-蛋白质相互作用和绘制酶的活性位点。
工业: 可用于开发具有特定性质的新材料。
作用机制
(2-{[(2R)-2-({11-[3-(3H-二氮杂环丙烷-3-基)苯氧基]十一酰基}氧基)-3-(十六烷酰氧基)丙基膦酸酯]氧基}乙基)三甲基氮鎓 的作用机制涉及暴露于紫外光时形成反应性中间体。该中间体可以与附近的分子共价结合,从而允许识别分子相互作用。所涉及的分子靶标和途径取决于具体的应用和所研究的分子。
相似化合物的比较
类似化合物
(2-{[(2R)-2-({11-[3-(3H-二氮杂环丙烷-3-基)苯氧基]十一酰基}氧基)-3-(十六烷酰氧基)丙基膦酸酯]氧基}乙基)三甲基氮鎓: 与其他用于光亲和标记的含有二氮杂环丙烷的化合物相似,例如:
独特性
(2-{[(2R)-2-({11-[3-(3H-二氮杂环丙烷-3-基)苯氧基]十一酰基}氧基)-3-(十六烷酰氧基)丙基膦酸酯]氧基}乙基)三甲基氮鎓 的独特性在于其独特的结构,它允许靶向光亲和标记和以高特异性和效率研究分子相互作用。
属性
IUPAC Name |
[2-[11-[3-(3H-diazirin-3-yl)phenoxy]undecanoyloxy]-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H74N3O9P/c1-5-6-7-8-9-10-11-12-13-14-17-20-23-29-40(46)51-35-39(36-53-55(48,49)52-33-31-45(2,3)4)54-41(47)30-24-21-18-15-16-19-22-25-32-50-38-28-26-27-37(34-38)42-43-44-42/h26-28,34,39,42H,5-25,29-33,35-36H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIZUNMGMGOFMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCOC1=CC=CC(=C1)C2N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H74N3O9P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
796.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-3-(4-methylbenzyl)-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B12109146.png)







![(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 3,4,5-trimethoxybenzoate](/img/structure/B12109209.png)
![3,5,7-Trihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12109217.png)



